KRH-3955 vs. AMD3100: Superior Anti-HIV-1 Potency in Primary Human PBMCs
KRH-3955 demonstrates substantially greater anti-HIV-1 potency than AMD3100 against X4-tropic HIV-1 strains in primary human peripheral blood mononuclear cells (PBMCs). Against NL4-3 virus, KRH-3955 exhibits sub-nanomolar EC₅₀ values (0.3-1.0 nM), while AMD3100 requires 8.5-9.5 nM to achieve comparable inhibition, representing an approximately 9- to 30-fold potency advantage for KRH-3955 [1]. Additionally, KRH-3955 shows a calculated therapeutic index of 51,818, exceeding that of the clinical reference AZT (8,000) [2].
| Evidence Dimension | Anti-HIV-1 activity (EC₅₀) |
|---|---|
| Target Compound Data | 0.3-1.0 nM (NL4-3 in activated PBMCs) |
| Comparator Or Baseline | AMD3100: 8.5-9.5 nM (NL4-3 in activated PBMCs) |
| Quantified Difference | KRH-3955 is approximately 9- to 30-fold more potent than AMD3100 |
| Conditions | Activated human PBMCs infected with X4 HIV-1 NL4-3; p24 antigen production measured after 7 days |
Why This Matters
Higher potency at lower concentrations reduces compound consumption in high-throughput screening campaigns and minimizes potential off-target effects in CXCR4-dependent cellular assays.
- [1] Murakami T, et al. The novel CXCR4 antagonist KRH-3955 is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100. Antimicrob Agents Chemother. 2009;53(7):2940-2948. View Source
- [2] Murakami T, et al. The novel CXCR4 antagonist KRH-3955 is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100. Antimicrob Agents Chemother. 2009;53(7):2940-2948. View Source
